molecular formula C22H19N5O4S B11041756 4-(methoxymethyl)-6-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

4-(methoxymethyl)-6-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11041756
M. Wt: 449.5 g/mol
InChI Key: MPWKYDQYGCUOEA-FSJBWODESA-N
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Description

4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include thienopyridine derivatives, which undergo various functional group modifications. Common synthetic routes may involve:

    Condensation reactions: Combining thienopyridine with methoxymethyl and methyl groups.

    Hydrazone formation: Reacting with hydrazine derivatives to form the carbohydrazide moiety.

    Aromatic substitution: Introducing the nitrophenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: Such as clopidogrel and prasugrel, which are known for their antiplatelet activity.

    Pyrrole derivatives: Compounds containing the pyrrole ring, known for their diverse biological activities.

Uniqueness

4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19N5O4S/c1-14-11-16(13-31-2)18-19(26-9-5-6-10-26)20(32-22(18)24-14)21(28)25-23-12-15-7-3-4-8-17(15)27(29)30/h3-12H,13H2,1-2H3,(H,25,28)/b23-12+

InChI Key

MPWKYDQYGCUOEA-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])N4C=CC=C4)COC

Origin of Product

United States

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